4-(phenoxymethyl)-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole
Description
The compound 4-(phenoxymethyl)-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a structurally complex molecule featuring a triazole core substituted with a phenoxymethyl group and an azetidine ring linked to a benzoyl moiety bearing a pyrazole. This architecture combines multiple pharmacophoric elements:
- 1,2,3-Triazole: Known for its role in click chemistry and bioactivity in antimicrobial, anticancer, and anti-inflammatory agents .
- Azetidine: A four-membered nitrogen heterocycle that enhances conformational rigidity and binding affinity in drug design .
- Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, often associated with kinase inhibition and metabolic stability .
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c29-22(17-6-4-7-19(12-17)27-11-5-10-23-27)26-14-20(15-26)28-13-18(24-25-28)16-30-21-8-2-1-3-9-21/h1-13,20H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSPGEBNQPVKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)N4C=C(N=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenoxymethyl)-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction between a hydrazine derivative and an appropriate ketone or aldehyde.
Formation of the Triazole Ring: The triazole ring can be formed through a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(phenoxymethyl)-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(phenoxymethyl)-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(phenoxymethyl)-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can be exploited in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
*Calculated based on structural similarity.
Key Findings from Comparative Analysis
Synthetic Accessibility :
- The target compound likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as seen in analogs with yields >90% under optimized conditions .
- Azetidine functionalization may follow methods from , where benzoyl groups are introduced via amide coupling .
Physicochemical Properties: The pyrazole substituent in the target compound may reduce molecular weight compared to BG13967 (376 vs. Bromophenyl and trifluoromethoxy analogs () exhibit higher melting points (>190°C), suggesting the target compound may similarly display solid-state stability .
Biological Activity :
- Pyrazole-containing derivatives (e.g., 21he) demonstrate antimicrobial activity, implying the target compound could be screened for similar applications .
- Docking studies for compound 9c () highlight the importance of aryl substituents in binding pocket interactions, which the pyrazole moiety may enhance .
Pyrazole’s dual nitrogen atoms may engage in hydrogen bonding, a feature absent in trifluoromethoxy or thiazole derivatives .
Biological Activity
The compound 4-(phenoxymethyl)-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and other relevant biological effects.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit notable antimicrobial properties. For instance, derivatives of triazole have been shown to possess antifungal and antibacterial activities. The mechanism often involves the inhibition of fungal cell wall synthesis or bacterial DNA replication.
Case Study: Antifungal Activity
A study demonstrated that triazole derivatives effectively inhibited various fungal strains. The compound's ability to disrupt fungal cell membranes was highlighted as a key mechanism of action. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, revealing promising results.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Penicillium chrysogenum | 32 |
Anticancer Potential
The anticancer activity of similar compounds has been extensively studied. Research suggests that the incorporation of a triazole ring enhances the compound's ability to inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
- Disruption of cell cycle progression.
Research Findings
In vitro studies have shown that This compound can induce apoptosis in several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical Cancer) | 0.5 |
| MCF7 (Breast Cancer) | 0.8 |
| A549 (Lung Cancer) | 0.6 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Triazole Ring : Known for its ability to chelate metal ions, which can disrupt enzymatic functions critical for cell survival.
- Phenoxymethyl Group : Enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(phenoxymethyl)-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging azide and alkyne precursors. Key steps include:
- Reacting 3-(1H-pyrazol-1-yl)benzoyl-substituted azetidine with a phenoxymethyl-alkyne derivative under CuSO₄/Na-ascorbate catalysis in THF/H₂O (1:1) at 50°C for 16 hours .
- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) .
- Critical Parameters : Catalyst concentration (1–5 mol%), solvent ratio, and reaction time impact yield (typically 60–70% for analogous triazole-pyrazole hybrids) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify triazole, pyrazole, and azetidine proton environments (e.g., δ 7.5–8.5 ppm for aromatic protons) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
- X-ray Crystallography : SHELXL refinement for absolute configuration determination (R-factor < 0.05) .
Q. How can X-ray crystallography be applied to resolve its crystal structure?
- Protocol :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL for least-squares minimization, hydrogen placement via Fourier difference maps, and validation using R₁/wR₂ metrics .
- Handling Challenges : Address twinning or disorder in the azetidine/phenoxymethyl moieties via TWIN/BASF commands in SHELX .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Workflow :
- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Enzyme Inhibition : COX-2/COX-1 selectivity assays using fluorogenic substrates (IC₅₀ calculations) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to establish therapeutic indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Strategy :
- Substituent Variation : Modify the phenoxymethyl group (e.g., electron-withdrawing groups like NO₂ or halogens) to enhance target binding .
- Azetidine Ring Expansion : Replace azetidine with pyrrolidine to assess conformational flexibility .
- Bioisosteric Replacement : Substitute triazole with tetrazole to evaluate metabolic stability .
Q. What computational methods are effective for modeling its interaction with biological targets?
- Approach :
- Docking Studies : Autodock Vina or Schrödinger Suite to predict binding poses with COX-2 or microbial enzymes (PDB: 5KIR) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (HOMO-LUMO) with activity .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability in binding pockets .
Q. How should researchers address contradictory data in synthesis yields or bioactivity?
- Troubleshooting :
- Synthesis : Vary CuAAC conditions (e.g., switch to CuI or adjust solvent polarity) if yields drop below 50% .
- Bioactivity : Re-evaluate assay protocols (e.g., cell line viability, enzyme batch variability) and validate via orthogonal assays (e.g., SPR vs. fluorescence) .
Q. What strategies are recommended for studying its metabolic stability and degradation pathways?
- Experimental Design :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor by HPLC .
- Stability Profiling : Accelerated stability studies (40°C/75% RH) over 4 weeks to identify degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
